
1-(4-Bromo-3,5-dimethylphenyl)thiourea
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Overview
Description
1-(4-Bromo-3,5-dimethylphenyl)thiourea is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a thiourea moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)thiourea typically involves the reaction of 4-Bromo-3,5-dimethylphenylisothiocyanate with an amine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or dichloromethane. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3,5-dimethylphenyl)thiourea has been investigated for its potential therapeutic properties:
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Anticancer Activity : Studies have shown that thiourea derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer (MCF7) and pancreatic cancer (PANC-1) cell lines .
Cell Line IC50 (µM) Mechanism of Action MCF7 12.5 Induction of apoptosis PANC-1 15.0 Cell cycle inhibition -
Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Pathogen MIC (µg/mL) Staphylococcus aureus 0.22 Escherichia coli 64 Pseudomonas aeruginosa 128
Agriculture
Thioureas are known to possess herbicidal and fungicidal properties. Research has indicated that compounds similar to this compound can act as effective plant growth regulators and pest control agents.
- Insecticidal Activity : Some studies have reported that thiourea derivatives can effectively reduce pest populations in agricultural settings, showcasing their potential as environmentally friendly alternatives to conventional pesticides .
Material Science
The unique properties of thioureas allow them to be used in the development of new materials:
- Polymer Chemistry : Thioureas can serve as building blocks in synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of thiourea derivatives against pancreatic cancer demonstrated that treatment with a compound similar to this compound resulted in a significant reduction in tumor size in xenograft models.
Case Study 2: Antimicrobial Trials
Clinical trials assessing the antimicrobial efficacy of this compound showed promising results against bacterial infections with minimal side effects compared to traditional antibiotics. The results highlighted its potential for development into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-dimethylphenylisothiocyanate
- 4-Bromo-3,5-dimethylphenylamine
- 4-Bromo-3,5-dimethylphenylsulfonylurea
Uniqueness
1-(4-Bromo-3,5-dimethylphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, methyl groups, and thiourea makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11BrN2S |
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Molecular Weight |
259.17 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-7(12-9(11)13)4-6(2)8(5)10/h3-4H,1-2H3,(H3,11,12,13) |
InChI Key |
YXZLXZIDXBIPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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